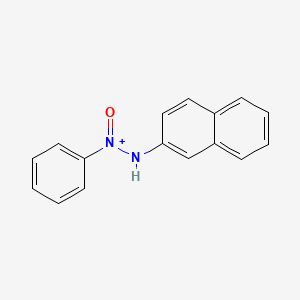

(Naphthalen-2-ylamino)-oxo-phenylazanium

Description

The compound "(Naphthalen-2-ylamino)-oxo-phenylazanium" is an organic salt characterized by a naphthalene moiety linked to an amino-oxo group and a phenylazanium (protonated aniline) unit. For example, (Z)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoate (a related anion in an organic salt) crystallizes in the triclinic system with space group P1̅, as confirmed by single-crystal XRD studies . Derivatives of this class often exhibit biological relevance, such as anticancer and antimicrobial activities .

Properties

CAS No. |

16954-76-0 |

|---|---|

Molecular Formula |

C16H13N2O+ |

Molecular Weight |

249.293 |

IUPAC Name |

(naphthalen-2-ylamino)-oxo-phenylazanium |

InChI |

InChI=1S/C16H13N2O/c19-18(16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,17,19)/q+1 |

InChI Key |

BVICWDRZUXKLKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=O)NC2=CC3=CC=CC=C3C=C2 |

Synonyms |

2-(Phenyl-ONN-azoxy)naphthalene |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylamino)-oxo-phenylazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide and peracids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylamino)-oxo-phenylazanium undergoes various chemical reactions, including:

Oxidation: The azoxy group can be further oxidized to form nitro compounds.

Reduction: Reduction of the azoxy group can yield amines or azo compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines, azo compounds.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(Naphthalen-2-ylamino)-oxo-phenylazanium has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylamino)-oxo-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and naphthalene rings provide structural stability and facilitate interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Structural and Functional Differences

- Substituent Effects : Compounds with alkyl chains (e.g., 16 ) exhibit lower melting points compared to cyclopropyl derivatives (e.g., 18 ), suggesting enhanced solubility for the former .

- Biological Activity: The imidazole-containing derivatives (e.g., 16a–16k) demonstrate superior CYP26A1 inhibition due to the imidazole’s coordination with heme iron in cytochrome P450 enzymes . In contrast, ergosterol-naphthylamino conjugates (e.g., 2h) target glutaminase 1, a metabolic enzyme critical in cancer cell proliferation .

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., CDI-mediated coupling) or condensation reactions (e.g., hydrazone formation). For example, 2h was synthesized using ergosterol peroxide and 4-(naphthalen-2-ylamino)-4-oxobutanoic acid with an 84% yield , while hydrazone derivatives required paraformaldehyde and NaOH for cyclization .

Spectroscopic and Analytical Data

- NMR Signatures: The naphthalen-2-ylamino group consistently shows aromatic proton signals at δ 7.45–8.43 ppm (¹H NMR) and carbon signals near δ 121–137 ppm (¹³C NMR) .

- Mass Spectrometry : HRMS data for 16 ([M+Na]⁺: m/z 471.18888) and 2h ([M+Na]⁺: m/z 656.3922) confirm molecular formulas and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.